molecular formula C15H16FN5O B2649030 2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2415598-85-3

2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2649030
CAS No.: 2415598-85-3
M. Wt: 301.325
InChI Key: AKJVMQLJAKZKOS-UHFFFAOYSA-N
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Description

2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further functionalized with a 5-fluoro-6-methylpyridine-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could lead to the formation of a secondary amine.

Scientific Research Applications

2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as acetylcholinesterase. The compound inhibits the enzyme by binding to its active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine is unique due to the presence of the 5-fluoro-6-methylpyridine group, which imparts distinct electronic and steric properties that can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

(5-fluoro-6-methylpyridin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O/c1-11-12(16)3-4-13(19-11)14(22)20-7-9-21(10-8-20)15-17-5-2-6-18-15/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJVMQLJAKZKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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